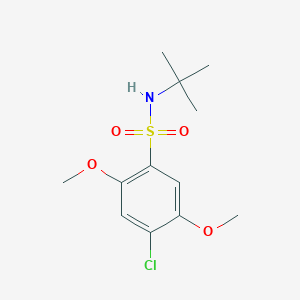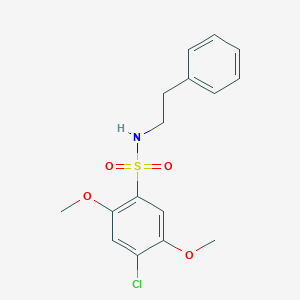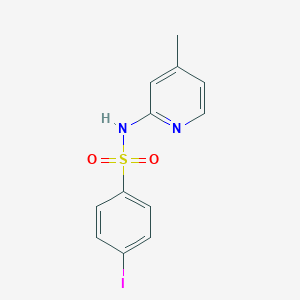![molecular formula C19H18N2O3S B273583 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone, also known as BSI-201, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been identified as a potential target for cancer therapy.
作用機序
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone binds to the catalytic domain of PARP and prevents its enzymatic activity. This leads to the accumulation of DNA damage, which activates cell death pathways and ultimately results in the death of cancer cells. This compound has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its role in cancer therapy, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of arthritis and colitis.
実験室実験の利点と制限
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has several advantages as a research tool. It is a potent and specific inhibitor of PARP, which allows for the study of PARP-dependent processes in cells and tissues. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. Additionally, its potency can make it difficult to use at low concentrations, which can limit its utility in certain experiments.
将来の方向性
There are several potential future directions for research on 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone. One area of interest is the development of combination therapies that incorporate this compound with other drugs, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the development of new PARP inhibitors that may have improved potency, selectivity, and pharmacokinetic properties compared to this compound.
合成法
The synthesis of 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone involves the reaction of 1H-indole-3-carboxaldehyde with 2-nitroethanethiol in the presence of a base, followed by reduction of the resulting product with sodium borohydride and subsequent acetylation with acetic anhydride. The final product is purified by column chromatography to obtain this compound in high purity.
科学的研究の応用
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been extensively studied for its potential use in cancer therapy. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death. This compound has been shown to be a potent inhibitor of PARP and has demonstrated efficacy in preclinical models of cancer, including breast, ovarian, and prostate cancer.
特性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
1-[3-(1-benzylsulfanyl-2-nitroethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C19H18N2O3S/c1-14(22)20-11-17(16-9-5-6-10-18(16)20)19(12-21(23)24)25-13-15-7-3-2-4-8-15/h2-11,19H,12-13H2,1H3 |
InChIキー |
KANSZVHXVDUCCT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
正規SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)